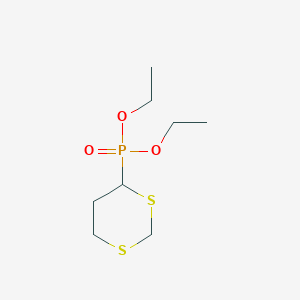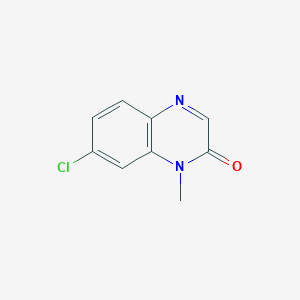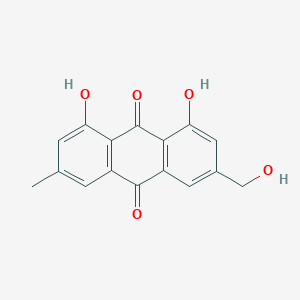![molecular formula C24H18O3S B13144285 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is a complex organic compound that features a unique cubane structure. The cubane framework is known for its high strain energy and stability, making it an interesting subject for chemical research. The compound also incorporates a thioxanthene moiety, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cubane-1-carboxylic acid and introduce the thioxanthene moiety through a series of reactions. These reactions often involve the use of reagents such as thionyl chloride and acetic anhydride under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene moiety typically yields sulfoxides or sulfones, while reduction of the carbonyl groups results in the corresponding alcohols.
Aplicaciones Científicas De Investigación
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying strain energy and stability in organic molecules.
Biology: The thioxanthene moiety is known for its biological activity, making the compound a potential candidate for drug development.
Medicine: Research into the medicinal properties of this compound could lead to new treatments for various diseases.
Industry: While not widely used industrially, the compound’s unique properties could find niche applications in materials science and other specialized fields.
Mecanismo De Acción
The mechanism of action of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is not fully understood. it is believed that the thioxanthene moiety interacts with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene derivatives: These compounds share the thioxanthene moiety and exhibit similar biological activities.
Cubane derivatives: Compounds with the cubane structure are known for their high strain energy and stability.
Uniqueness
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is unique due to the combination of the cubane and thioxanthene moieties. This combination results in a compound with both high strain energy and potential biological activity, making it a valuable subject for research in multiple fields.
Propiedades
Fórmula molecular |
C24H18O3S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid |
InChI |
InChI=1S/C24H18O3S/c25-15(23-16-19-17(23)21-18(23)20(16)24(19,21)22(26)27)9-12-10-5-1-3-7-13(10)28-14-8-4-2-6-11(12)14/h1-8,12,16-21H,9H2,(H,26,27) |
Clave InChI |
DTKAIYVMGGKLBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CC(=O)C45C6C7C4C8C5C6C78C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
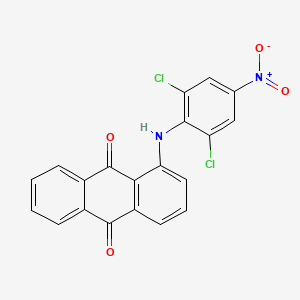
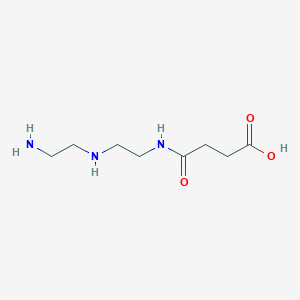
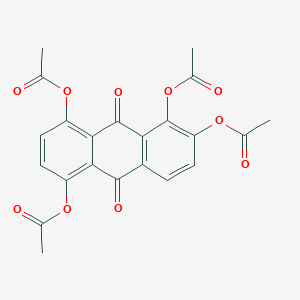

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
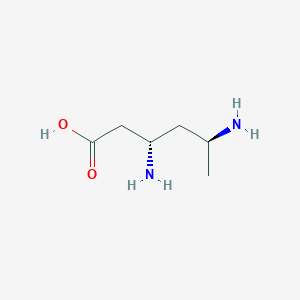
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
